REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[Cl:12][C:13]1[C:14]([N:26]2[C:30]([C:31]3[CH:32]=[N:33][CH:34]=[CH:35][CH:36]=3)=[N:29][N:28]=[C:27]2[CH2:37][O:38][CH3:39])=[C:15]2[C:20](=[CH:21][C:22]=1[Cl:23])[NH:19][C:18](=[O:24])[C:17](=[O:25])[NH:16]2>CC(C)=O>[Cl:12][C:13]1[C:14]([N:26]2[C:30]([C:31]3[CH:32]=[N+:33]([O-:6])[CH:34]=[CH:35][CH:36]=3)=[N:29][N:28]=[C:27]2[CH2:37][O:38][CH3:39])=[C:15]2[C:20](=[CH:21][C:22]=1[Cl:23])[NH:19][C:18](=[O:24])[C:17](=[O:25])[NH:16]2
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=NC=CC1)COC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 40 minutes after which time a white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
methanol:glacial acetic acid (90:10:1, by volume) as eluent, to give after combination and concentration of the appropriate fractions
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=[N+](C=CC1)[O-])COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |